![molecular formula C20H9NO6 B14702219 6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone CAS No. 23831-53-0](/img/structure/B14702219.png)
6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone is a complex organic compound characterized by its unique structure, which includes a quinoline moiety and a fused indeno-furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone typically involves multi-step organic reactions. One common approach is the condensation of 3-hydroxyquinoline with an appropriate indeno-furan precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products
The major products formed from these reactions include various quinoline and furan derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline moiety and exhibit comparable biological activities.
Indeno-furan derivatives: Compounds with similar fused ring systems that are used in materials science and medicinal chemistry.
Uniqueness
6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone is unique due to its specific combination of a quinoline moiety and an indeno-furan ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
CAS No. |
23831-53-0 |
|---|---|
Molecular Formula |
C20H9NO6 |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
6-(3-hydroxyquinolin-2-yl)cyclopenta[f][2]benzofuran-1,3,5,7-tetrone |
InChI |
InChI=1S/C20H9NO6/c22-14-5-8-3-1-2-4-13(8)21-16(14)15-17(23)9-6-11-12(7-10(9)18(15)24)20(26)27-19(11)25/h1-7,15,22H |
InChI Key |
ZBAFBEUCTUAPFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=CC5=C(C=C4C3=O)C(=O)OC5=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


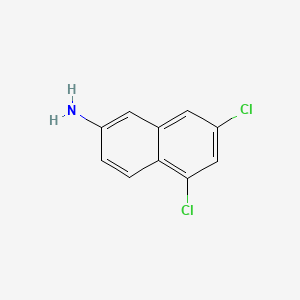



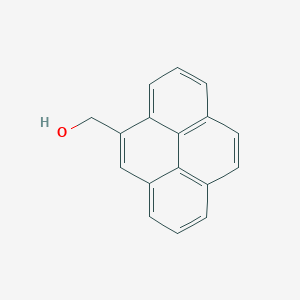
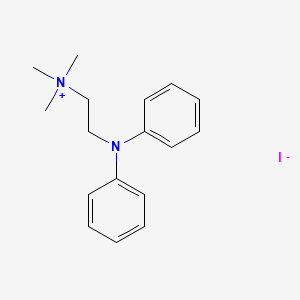
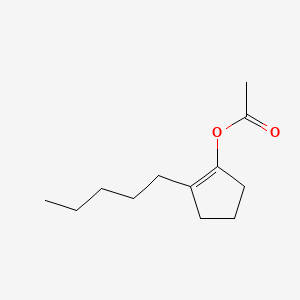

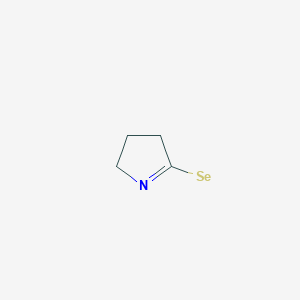


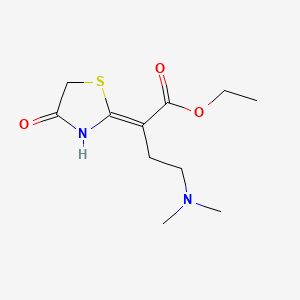

![[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone]](/img/structure/B14702207.png)
